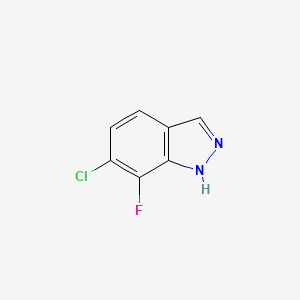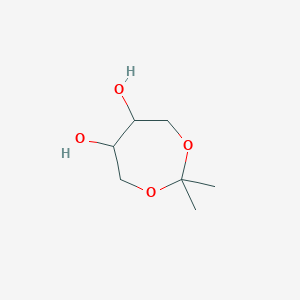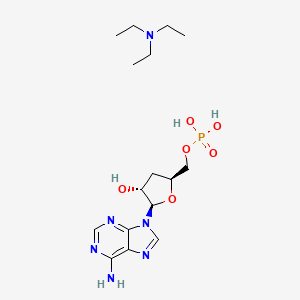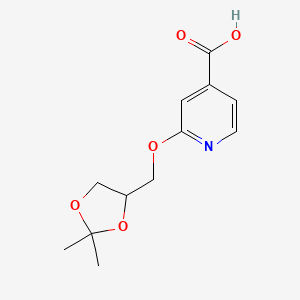
2-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)isonicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,2-DIMETHYL-1,3-DIOXOLAN-4-YL)METHOXY]PYRIDINE-4-CARBOXYLIC ACID is a complex organic compound characterized by its unique molecular structure. This compound features a pyridine ring substituted with a carboxylic acid group and a methoxy group linked to a dioxolane ring. Its distinct structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-DIMETHYL-1,3-DIOXOLAN-4-YL)METHOXY]PYRIDINE-4-CARBOXYLIC ACID typically involves multiple steps. One common method includes the condensation of glycolic acid with acetone in the presence of phosphorus pentoxide (P₂O₅) in diethyl ether to form the dioxolane ring . This intermediate is then reacted with a pyridine derivative under specific conditions to introduce the methoxy and carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[(2,2-DIMETHYL-1,3-DIOXOLAN-4-YL)METHOXY]PYRIDINE-4-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-4-carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[(2,2-DIMETHYL-1,3-DIOXOLAN-4-YL)METHOXY]PYRIDINE-4-CARBOXYLIC ACID has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2,2-DIMETHYL-1,3-DIOXOLAN-4-YL)METHOXY]PYRIDINE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-dioxolan-4-methanol: Shares the dioxolane ring but lacks the pyridine and carboxylic acid groups.
Solketal: Contains a similar dioxolane structure but differs in its functional groups and overall structure.
Uniqueness
2-[(2,2-DIMETHYL-1,3-DIOXOLAN-4-YL)METHOXY]PYRIDINE-4-CARBOXYLIC ACID is unique due to its combination of a pyridine ring with a dioxolane ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C12H15NO5 |
|---|---|
Molecular Weight |
253.25 g/mol |
IUPAC Name |
2-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C12H15NO5/c1-12(2)17-7-9(18-12)6-16-10-5-8(11(14)15)3-4-13-10/h3-5,9H,6-7H2,1-2H3,(H,14,15) |
InChI Key |
QDYRBGKATLITNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(O1)COC2=NC=CC(=C2)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


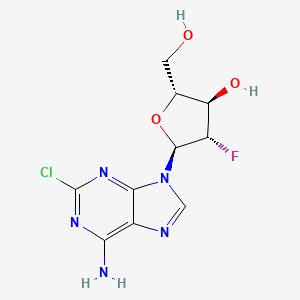
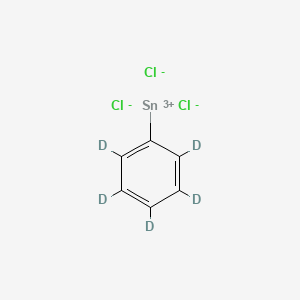
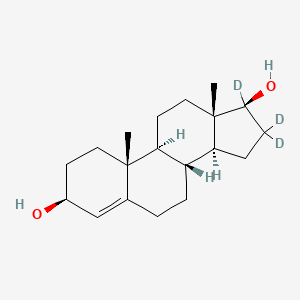
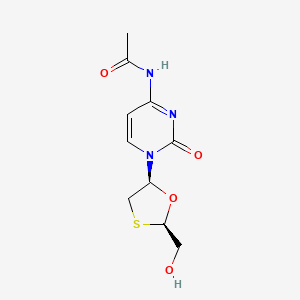
![Ethyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate](/img/structure/B13849447.png)
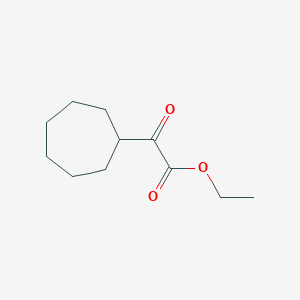
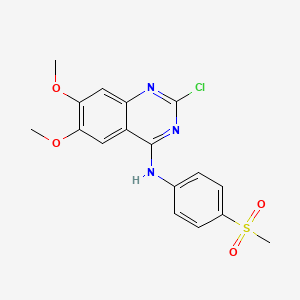
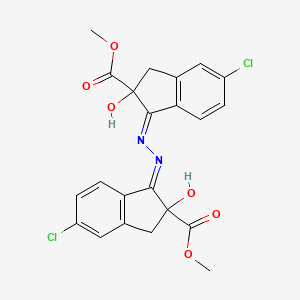
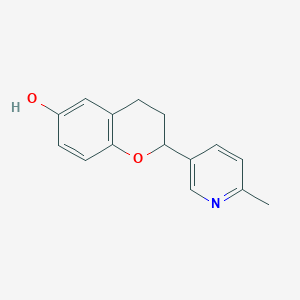
![(2S,3S,4S,5R,6R)-6-[1-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13849468.png)
![2H-1,3-Thiazine-2-acetic acid, alpha-[[(2-amino-4-thiazolyl)(hydroxyimino)acetyl]amino]-4-carboxy-5-ethylidene-5,6-dihydro-, [R-[R*,R*-(Z,Z)]]-(9CI)](/img/structure/B13849471.png)
